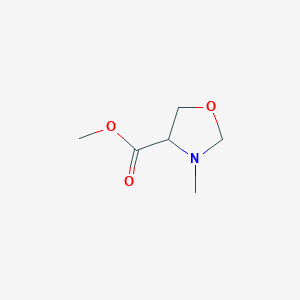

Methyl 3-methyloxazolidine-4-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of oxazoline-based compounds, such as “Methyl 3-methyloxazolidine-4-carboxylate”, has been a topic of interest in synthetic organic chemistry . Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of “Methyl 3-methyloxazolidine-4-carboxylate” can be analyzed using tools like MolView . This tool allows you to draw a molecule and convert it into a 3D model for better visualization .Chemical Reactions Analysis

The chemical reactions involving oxazoline-based compounds have been extensively studied . For instance, bis-oxazolines and their derivatives were synthesized by the modular reaction between dicyanobenzenes and amino alcohols .Scientific Research Applications

Demetallation and Esterification Reactions of Heterocyclic Amino Acid Complexes : This study focused on the copper(II) complex of 4-methyloxazolidine-4′-carboxylic acid and the nickel(II) complex of 3N,7N-(1,3,5,7-tetraazabicyclo[3.3.1]nonyl)diacetic acid. It investigated their reaction with sodium borohydride to form sodium salts of respective acids, retaining the saturated heterocyclic rings in the reactions. The methyl esters of the acids were then prepared and characterized (Teo & Teoh, 1985).

Alteration of DNA by 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide : This paper examined the effects of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide on DNA, showing that it rapidly hydrolyzes in aqueous solutions and has significant effects on DNA integrity and repair synthesis (Mizuno & Decker, 1976).

Synthesis of Oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one : This study describes the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, suggesting their potential as new foldamers and offering insights into ordered molecular structures (Lucarini & Tomasini, 2001).

Hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline Derivative : The study reports on the hydroformylation of Methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate, producing important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).

Preparation of the Garner Aldehyde : This paper discusses an improved procedure for preparing the Garner aldehyde, a chiral building block, from 1,1-dimethylethyl 2,2-dimethyl-4-(S)-formyloxazolidine-3-carboxylate (Mckillop et al., 1994).

Triazole Antifungals : This research explores the design and synthesis of triazole compounds with an oxazolidine ring, which showed high antifungal activity, particularly against Candida albicans infections (Konosu et al., 1990).

Synthesis of Dipeptide 4-nitroanilides Containing Non-proteinogenic Amino Acids : This study involved the preparation of various amino acid 4-nitroanilides, including those with (4S,5S)-5-methyloxazolidine-4-carboxylic acid, for potential applications in peptide chemistry (Schutkowski et al., 2009).

Chiral Dirhodium Catalysts Derived from L-serine, L-threonine and L-cysteine : This paper describes the preparation of dirhodium catalysts derived from L-serine, L-threonine, and L-cysteine, which are effective in asymmetric aziridination and cyclopropanation reactions (Kang et al., 2015).

properties

IUPAC Name |

methyl 3-methyl-1,3-oxazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-4-10-3-5(7)6(8)9-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPLTXRRARUDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1COCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

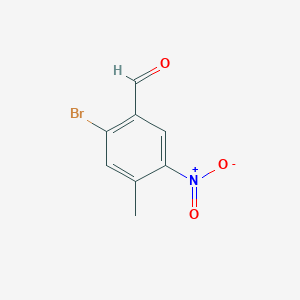

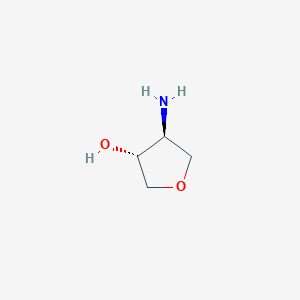

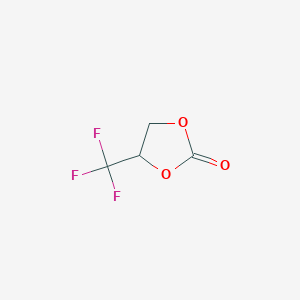

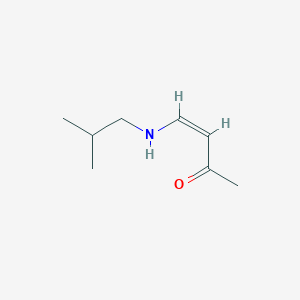

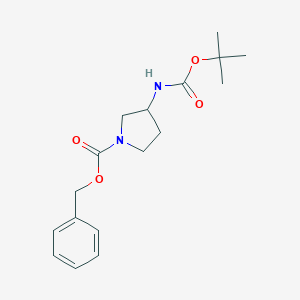

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)

![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)

![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)